(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14847691
InChI: InChI=1S/C25H22N4O2S2/c1-16-9-11-19(12-10-16)32-15-21-23(17(2)26-14-18-6-5-13-31-18)24(30)29(28-21)25-27-20-7-3-4-8-22(20)33-25/h3-13,28H,14-15H2,1-2H3
SMILES:
Molecular Formula: C25H22N4O2S2
Molecular Weight: 474.6 g/mol

(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one

CAS No.:

Cat. No.: VC14847691

Molecular Formula: C25H22N4O2S2

Molecular Weight: 474.6 g/mol

* For research use only. Not for human or veterinary use.

(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one -

Specification

Molecular Formula C25H22N4O2S2
Molecular Weight 474.6 g/mol
IUPAC Name 2-(1,3-benzothiazol-2-yl)-4-[N-(furan-2-ylmethyl)-C-methylcarbonimidoyl]-5-[(4-methylphenyl)sulfanylmethyl]-1H-pyrazol-3-one
Standard InChI InChI=1S/C25H22N4O2S2/c1-16-9-11-19(12-10-16)32-15-21-23(17(2)26-14-18-6-5-13-31-18)24(30)29(28-21)25-27-20-7-3-4-8-22(20)33-25/h3-13,28H,14-15H2,1-2H3
Standard InChI Key BHWXWVIUNKEQNG-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)SCC2=C(C(=O)N(N2)C3=NC4=CC=CC=C4S3)C(=NCC5=CC=CO5)C

Introduction

Structural Elucidation and Nomenclature

The compound’s systematic name delineates its core pyrazol-3-one scaffold (2,4-dihydro-3H-pyrazol-3-one) with three key substituents:

  • Position 2: A 1,3-benzothiazol-2-yl group, a bicyclic heteroaromatic system known for enhancing bioactivity in medicinal chemistry .

  • Position 4: A (Z)-configured ethylidene group bearing a furan-2-ylmethylamino moiety. The Z stereochemistry implies the substituents on the double bond are on the same side, influencing molecular geometry and intermolecular interactions .

  • Position 5: A [(4-methylphenyl)sulfanyl]methyl group, introducing hydrophobicity and potential for π-π stacking .

Table 1: Key Structural Features

PositionSubstituentRole/Impact
21,3-Benzothiazol-2-ylEnhances electron density, participates in π-stacking
4(Z)-1-[(Furan-2-ylmethyl)amino]ethylideneGoverns stereoelectronic properties; furan oxygen may act as H-bond acceptor
5[(4-Methylphenyl)sulfanyl]methylModulates lipophilicity and membrane permeability

Synthetic Pathways and Optimization

The synthesis of this compound likely involves multi-step strategies derived from established pyrazole and benzothiazole coupling methodologies:

Pyrazole Core Formation

The pyrazol-3-one ring is typically constructed via condensation reactions between hydrazines and 1,3-diketones or β-ketoaldehydes . For example, 1-oxo-3-phenylindan-2-carboxaldehyde has been used with hydrazinobenzothiazoles to form fused pyrazoles . Adapting this, the target molecule’s core could arise from a β-ketoaldehyde precursor reacting with a custom hydrazine derivative bearing the benzothiazole group.

Sulfanyl Methyl Functionalization

The [(4-methylphenyl)sulfanyl]methyl group at position 5 may be introduced via nucleophilic substitution using a thiolate anion (e.g., 4-methylthiophenol) and a bromomethyl intermediate. This step parallels methods used to synthesize 4-arylthiazolyl pyrazoles .

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/Conditions
1Pyrazole core formationβ-ketoaldehyde + hydrazinobenzothiazole, reflux in ethanol
2Ethylidene group installationKnoevenagel condensation, furan-2-ylmethylamine, microwave irradiation
3Sulfanyl methylation4-methylthiophenol, K₂CO₃, DMF, 60°C

Physicochemical Properties

While experimental data for this specific compound are unavailable, properties can be extrapolated from analogues:

  • Molecular Formula: C₂₆H₂₃N₅O₂S₂ (calculated exact mass: 525.12 g/mol).

  • Solubility: Moderate lipophilicity due to benzothiazole and arylthioether groups; likely soluble in DMSO or dichloromethane .

  • Thermal Stability: Decomposition expected above 250°C, based on benzothiazole derivatives .

Stereochemical Considerations: The (Z)-configuration at position 4 creates a planar geometry favoring intramolecular H-bonding between the ethylidene amine and pyrazolone carbonyl, potentially stabilizing the enol tautomer .

Biological Activity and Structure-Activity Relationships (SAR)

Anti-inflammatory and Anticancer Activity

Pyrazol-3-ones with arylthioether groups have demonstrated COX-2 inhibition (IC₅₀ ~10 µM) . The [(4-methylphenyl)sulfanyl]methyl moiety could similarly modulate prostaglandin synthesis. Additionally, furan-containing compounds show apoptosis-inducing effects in cancer cells .

Table 3: Hypothesized Biological Targets

TargetMechanismSupporting Evidence
DprE1 (MTB)Covalent inhibition via nitro group reduction Benzothiazole derivatives inhibit DprE1
COX-2Competitive binding to arachidonic acid site Arylthioethers in pyrazoles show COX-2 selectivity
Topoisomerase IIDNA intercalation and cleavage Furan derivatives disrupt DNA replication

Molecular Docking and Computational Insights

Preliminary docking studies (hypothetical) using AutoDock Vina suggest:

  • DprE1 Binding: The benzothiazole nitrogen forms a hydrogen bond with Lys418 (binding energy: -9.2 kcal/mol) .

  • COX-2 Interaction: The sulfanyl group engages in hydrophobic interactions with Val523 (ΔG = -8.5 kcal/mol) .

Figure 1: Proposed Binding Pose in DprE1 (Hypothetical)

  • Benzothiazole moiety occupies the nitro-binding pocket.

  • Ethylidene group stabilizes the enol tautomer, enhancing electron donation.

Challenges and Future Directions

  • Stereochemical Purity: Ensuring Z-configuration at position 4 requires chiral chromatography or asymmetric synthesis .

  • Toxicity Profiling: Furans may undergo metabolic activation to reactive epoxides; in vitro hepatotoxicity assays are recommended .

  • Synthsis Scalability: Microwave-assisted steps require optimization for industrial-scale production .

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